molecular formula C16H26N4O B3609742 3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea

3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea

Cat. No.: B3609742
M. Wt: 290.40 g/mol
InChI Key: FPBAASCUDISVGH-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would likely consist of a urea core, with one nitrogen atom connected to a 2-(4-ethylpiperazin-1-yl)ethyl group and the other nitrogen atom connected to a 2-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would depend on the specific conditions and reagents used. Urea derivatives can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would depend on its specific structure. For example, similar compounds like N-Ethyl-2-(1-piperazinyl)-3-pyridinamine have a molecular weight of 172.27 g/mol .

Mechanism of Action

The mechanism of action of “N-[2-(4-ethyl-1-piperazinyl)ethyl]-N’-(2-methylphenyl)urea” would depend on its intended use. For example, many piperazine derivatives are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain .

Properties

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-3-19-10-12-20(13-11-19)9-8-17-16(21)18-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBAASCUDISVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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